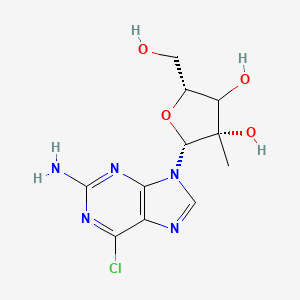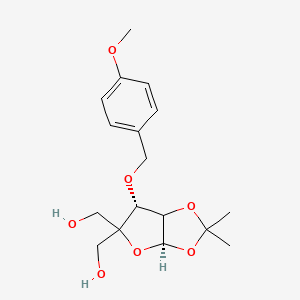
Ganoderenic Acid H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ganoderenic Acid H is a lanostane-type triterpene compound isolated from the medicinal mushroom Ganoderma lucidum. This compound is known for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects . It is a secondary metabolite produced through the mevalonate pathway and has a complex structure with multiple hydroxyl groups and a carboxylic acid moiety .
準備方法
Synthetic Routes and Reaction Conditions: The biosynthesis of Ganoderenic Acid H involves the expression of specific cytochrome P450 enzymes from Ganoderma lucidum in a heterologous host like Saccharomyces cerevisiae . This method allows for the efficient production of the compound by manipulating the genetic and environmental conditions to enhance yield.
Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation of Ganoderma lucidum. This process uses various growth media and nutrient substrates to optimize the production of triterpenoids . Genetic engineering techniques are also employed to increase the yield and efficiency of production .
化学反応の分析
Types of Reactions: Ganoderenic Acid H undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide are used to introduce additional hydroxyl groups.
Reduction: Reducing agents such as sodium borohydride are employed to convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which may exhibit enhanced biological activities .
科学的研究の応用
Ganoderenic Acid H has a wide range of scientific research applications:
作用機序
Ganoderenic Acid H exerts its effects by inhibiting key transcription factors such as AP-1 and NF-kappaB, which are involved in the regulation of inflammatory and immune responses . The compound also targets specific molecular pathways, including the mevalonate pathway, to modulate the production of other bioactive compounds .
類似化合物との比較
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
- Ganoderic Acid D
- Ganoderic Acid H
- Ganoderenic Acid A
- Ganoderenic Acid D
Comparison: Ganoderenic Acid H is unique due to its specific hydroxylation pattern and its potent inhibitory effects on transcription factors AP-1 and NF-kappaB . Compared to other similar compounds, it exhibits stronger anti-tumor and anti-inflammatory activities, making it a valuable compound for therapeutic research .
特性
分子式 |
C30H40O7 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
(E)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,21+,22+,28+,29-,30+/m1/s1 |
InChIキー |
SXBOKJLQZQAVPU-JUMPEBTESA-N |
異性体SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O |
正規SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


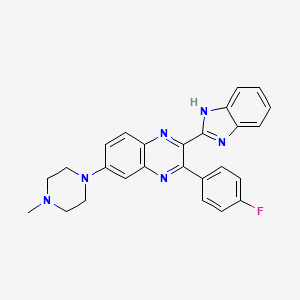
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

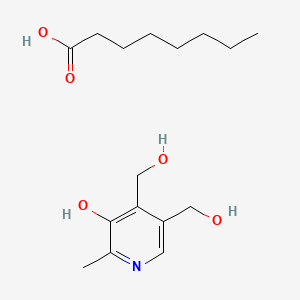
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
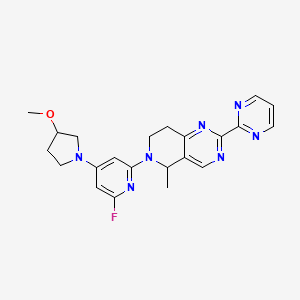
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
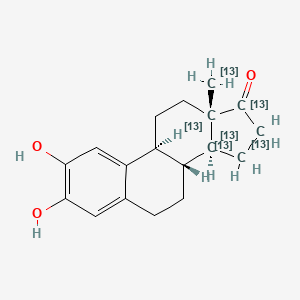
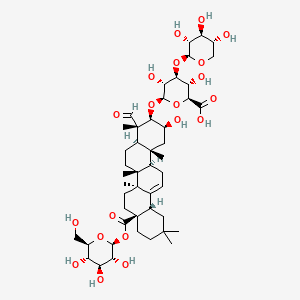
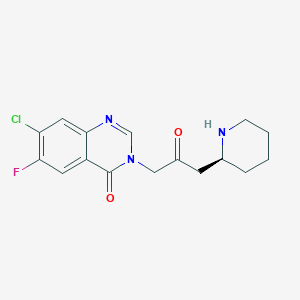
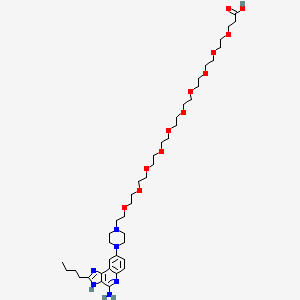
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
